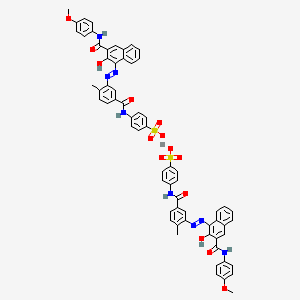
4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution: reactions to introduce the morpholinyl group.
Amidation: reactions to form the acetamide linkage.
Hydroxylation: to introduce the N-hydroxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the N-hydroxy group.
Reduction: Reduction reactions could target the pyrimidine ring or the trifluoromethyl group.
Substitution: Various substitution reactions can occur, especially involving the morpholinyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to deoxygenated or partially hydrogenated products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group may play a crucial role in binding to active sites, while the trifluoromethyl group could enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyrimidineacetamide derivatives: Compounds with similar core structures but different substituents.
Morpholinyl-containing compounds: Molecules that include the morpholinyl group, known for their biological activity.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups, often studied for their enhanced chemical properties.
Uniqueness
4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
42055-71-0 |
|---|---|
Formule moléculaire |
C17H17F3N4O3 |
Poids moléculaire |
382.34 g/mol |
Nom IUPAC |
N-hydroxy-2-[6-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)12-3-1-2-11(8-12)16-21-13(10-15(25)23-26)9-14(22-16)24-4-6-27-7-5-24/h1-3,8-9,26H,4-7,10H2,(H,23,25) |
Clé InChI |
YVVLHAMAHVXOGD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


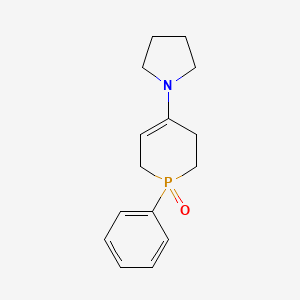

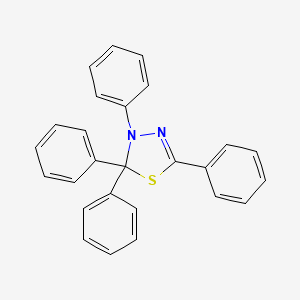
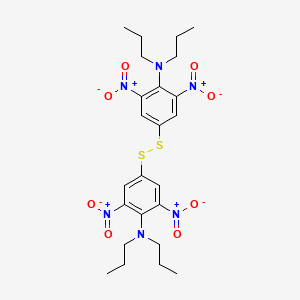


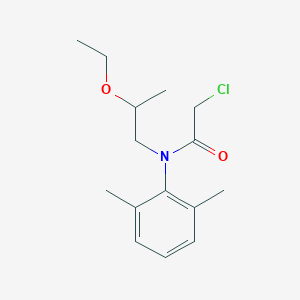
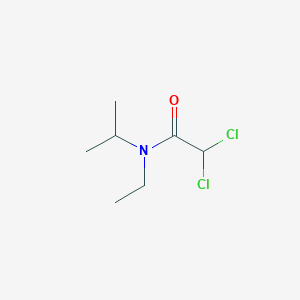

![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
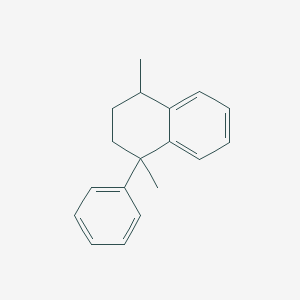
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)
